Lipophilicity Advantage of the 2-Ethyl Substituent
The 2-ethyl substituent imparts a calculated XLogP3 increase of approximately +0.5 log units relative to the Boc-protected unsubstituted parent (XLogP3 = 1.4), yielding an estimated XLogP3 of ~1.9 for the title compound. This contrasts with the N-methyl analog (estimated XLogP3 ≈ 1.7) and the unprotected parent 2,8-diazaspiro[4.5]decane (LogP = 0.33) . The 0.5 log unit increment translates to a ~3.2-fold higher calculated octanol-water partition coefficient, placing the compound closer to the generally accepted optimal logD range (1–3) for CNS drug-like molecules and improving predicted passive membrane permeability over the unsubstituted scaffold .
| Evidence Dimension | Lipophilicity (XLogP3 computed by PubChem / logP from database) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 1.9 (based on +0.5 log unit ethyl increment over parent) |
| Comparator Or Baseline | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6): XLogP3 = 1.4 (PubChem); 2,8-diazaspiro[4.5]decane (CAS 176-67-0): LogP = 0.33 (chemsrc); N-methyl analog: estimated XLogP3 ≈ 1.7 (methyl increment ~0.3 over parent). |
| Quantified Difference | Δ XLogP3 = +0.5 vs. unsubstituted Boc parent; +0.2 vs. N-methyl analog; +1.57 vs. fully unprotected parent. |
| Conditions | Computed XLogP3 values from PubChem 2025.04.14 release; logP value for unprotected parent from chemsrc database. Ethyl increment based on Hansch π-value (π_CH2CH3 ≈ 0.5-0.6 vs. H). |
Why This Matters
A 0.5 log unit lipophilicity advantage can shift a compound from suboptimal to potentially cell-permeable range, directly impacting the downstream biological relevance and hit-to-lead prioritization for medicinal chemists procuring building blocks.
- [1] PubChem CID 23282900. XLogP3-AA = 1.4 for tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. National Library of Medicine. chemsrc (m.chemsrc.com) reports LogP = 0.33 for 2,8-diazaspiro[4.5]decane (CAS 176-67-0). View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π value for ethyl ≈ +0.5 to +0.6; methyl ≈ +0.3. Optimal logD 1–3 for CNS drugs: Wager TT, Hou X, Verhoest PR, Villalobos A. ACS Chem. Neurosci. 2010, 1(6), 420-434. View Source
